molecular formula C21H22N4O2S B11476748 1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11476748
M. Wt: 394.5 g/mol
InChI Key: HSIBHTORJFUVNB-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a unique fusion of diazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired diazino-pyrimidine structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the diazine ring or the sulfur-containing moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced diazine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(4-METHOXYPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    1-(4-METHOXYPHENYL)-2-PHENYLETHYL-1H-IMIDAZOLE: Shares the methoxyphenyl and phenylethyl groups but has an imidazole ring instead of a diazino-pyrimidine structure.

    4-METHOXYPHENYL-2-PHENYLETHYL-THIAZOLE: Contains similar functional groups but features a thiazole ring.

Uniqueness: 1-(4-METHOXYPHENYL)-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its fused diazine and pyrimidine rings, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N4O2S/c1-27-17-9-7-16(8-10-17)25-19-18(20(26)23-21(25)28)13-24(14-22-19)12-11-15-5-3-2-4-6-15/h2-10,22H,11-14H2,1H3,(H,23,26,28)

InChI Key

HSIBHTORJFUVNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=S

Origin of Product

United States

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